[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE
Beschreibung
[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with an ethoxy-methoxy benzyl group and a fluoro-phenyl methanone group, making it a unique molecule with diverse chemical properties.
Eigenschaften
Molekularformel |
C21H25FN2O3 |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C21H25FN2O3/c1-3-27-20-14-16(8-9-19(20)26-2)15-23-10-12-24(13-11-23)21(25)17-6-4-5-7-18(17)22/h4-9,14H,3,10-13,15H2,1-2H3 |
InChI-Schlüssel |
LSRPXKSXMDQSSR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3F)OC |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3F)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyl Intermediate: The starting material, 3-ethoxy-4-methoxybenzaldehyde, is synthesized through the reaction of 3-ethoxy-4-hydroxybenzaldehyde with appropriate reagents.
Piperazine Substitution: The benzyl intermediate is then reacted with piperazine under controlled conditions to form the benzyl-piperazine derivative.
Fluoro-phenyl Methanone Addition: Finally, the benzyl-piperazine derivative is coupled with 2-fluoro-benzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE has several applications in scientific research:
Wirkmechanismus
The mechanism of action of [4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethoxy-4-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
4-Methoxybenzylamine: Shares structural similarities and is used in similar synthetic applications.
4-Methoxybenzaldehyde: Another related compound with similar functional groups.
Uniqueness
[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
